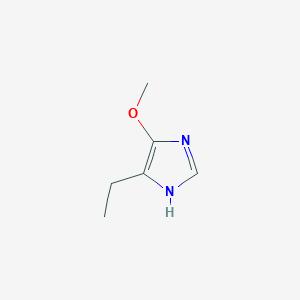

4-ethyl-5-methoxy-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

5-ethyl-4-methoxy-1H-imidazole |

InChI |

InChI=1S/C6H10N2O/c1-3-5-6(9-2)8-4-7-5/h4H,3H2,1-2H3,(H,7,8) |

InChI Key |

VWKIOPYFNFPOTG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CN1)OC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques in Imidazole Chemistry

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A proton NMR spectrum for 4-ethyl-5-methoxy-1H-imidazole would be expected to show distinct signals for each unique proton environment.

Imidazole (B134444) Ring Proton: A singlet corresponding to the proton at the C2 position of the imidazole ring.

Ethyl Group: A quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, showing characteristic coupling.

Methoxy (B1213986) Group: A sharp singlet for the three equivalent protons of the methoxy (-OCH₃) group.

N-H Proton: A broad singlet for the proton attached to the nitrogen atom of the imidazole ring. Its chemical shift can be variable and may not be observed if it undergoes rapid exchange with a deuterated solvent.

¹³C NMR Spectroscopy: A carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, five distinct signals would be anticipated for the carbons of the ethyl group, the methoxy group, and the three carbons of the imidazole ring. The chemical shifts would be indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound No experimental data found. Table is based on theoretical principles.

| Technique | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₂- (Ethyl) | ~2.5 - 3.0 | Quartet (q) |

| ¹H NMR | -CH₃ (Ethyl) | ~1.2 - 1.5 | Triplet (t) |

| ¹H NMR | -OCH₃ (Methoxy) | ~3.7 - 4.0 | Singlet (s) |

| ¹H NMR | C2-H (Imidazole) | ~7.5 - 8.0 | Singlet (s) |

| ¹H NMR | N-H (Imidazole) | Variable, broad | Singlet (s, broad) |

| ¹³C NMR | Imidazole Ring Carbons | ~115 - 145 | - |

| ¹³C NMR | -OCH₃ Carbon | ~55 - 60 | - |

| ¹³C NMR | Ethyl Group Carbons | ~10 - 30 | - |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show absorption bands corresponding to:

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

C-H Stretches: Sharp bands around 2850-3000 cm⁻¹ for the aliphatic ethyl and methoxy groups.

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the imidazole ring.

C-O Stretch: A strong band, typically around 1050-1250 cm⁻¹, for the methoxy ether linkage.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While N-H and O-H bonds give weak Raman signals, the C=C and C=N bonds of the aromatic imidazole ring would be expected to produce strong signals, aiding in the confirmation of the core structure.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound (C₆H₁₀N₂O) by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer structural clues, likely showing the loss of the ethyl group (M-29) or a methyl group from the methoxy function (M-15) as primary fragmentation pathways.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive, three-dimensional structure of the molecule. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the N-H group) in the solid state. This method is considered the gold standard for structural determination, but no crystal structure has been reported for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit strong absorption bands in the ultraviolet region, usually below 250 nm, corresponding to π→π* transitions within the aromatic ring. The presence of substituents like the ethyl and methoxy groups would be expected to cause a slight shift (bathechromic or hypsochromic) in the absorption maximum compared to the parent imidazole ring. For instance, studies on other substituted imidazoles show absorption peaks that are influenced by the electronic nature of their substituents. mdpi.com

Theoretical and Computational Investigations of 4 Ethyl 5 Methoxy 1h Imidazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of 4-ethyl-5-methoxy-1H-imidazole. DFT methods are employed to solve the Schrödinger equation for the molecule, providing information about its energy, electron density, and preferred three-dimensional arrangement of atoms.

Geometry optimization is a crucial first step in any computational analysis. This process determines the most stable conformation of the molecule by finding the minimum energy structure. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the imidazole (B134444) ring and its ethyl and methoxy (B1213986) substituents. The resulting optimized geometry provides a realistic model for further calculations.

DFT calculations can also elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of molecular orbitals. These calculations are often performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), which defines the mathematical functions used to describe the atomic orbitals. The choice of functional and basis set is critical for obtaining accurate results. nih.govacs.org

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.38 | ||

| C2-N3 | 1.32 | N1-C2-N3: 110 | |

| N3-C4 | 1.38 | C2-N3-C4: 107 | |

| C4-C5 | 1.36 | N3-C4-C5: 109 | |

| C5-N1 | 1.37 | C4-C5-N1: 107 | |

| C4-C(ethyl) | 1.51 | C5-C4-C(ethyl): 128 | |

| C5-O(methoxy) | 1.36 | C4-C5-O(methoxy): 125 | |

| H-N1-C2-N3: 180 |

Note: The data in this table is illustrative for a generic substituted imidazole and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a large HOMO-LUMO gap indicates higher stability and lower reactivity. nih.gov For this compound, the electron-donating nature of the ethyl and methoxy groups would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted imidazole. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Imidazole (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of chemical reactivity. researchgate.netdeeporigin.com

The MEP map is typically colored to represent different electrostatic potential values. Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas, conversely, represent regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For this compound, the MEP map would likely show a region of high electron density around the nitrogen atoms of the imidazole ring, particularly the non-protonated nitrogen, making it a likely site for interaction with electrophiles. The hydrogen atom attached to the other nitrogen would likely appear as a region of positive potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugation, intramolecular charge transfer, and the stability of the molecule. acadpubl.eu

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis could be used to investigate the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the imidazole ring and its substituents. This analysis helps to rationalize the molecule's stability and electronic properties. acadpubl.eu

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent. nih.govresearchgate.net

For this compound, an MD simulation could be used to explore the rotational freedom of the ethyl and methoxy groups and to identify the most populated conformations over time. These simulations are particularly useful for understanding how the molecule behaves in a dynamic, solvated environment, which is often more representative of real-world conditions than the static picture provided by geometry optimization. The stability of the molecule can be assessed by monitoring key structural parameters, such as root-mean-square deviation (RMSD), throughout the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jmpas.com By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new, untested compounds and to provide insights into the mechanism of action. researchgate.netnih.gov

For this compound, a QSAR study would require a dataset of structurally related imidazole derivatives with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression, are then used to build a model that relates these descriptors to the observed activity. jmpas.comnih.gov Such a model could help in designing new imidazole derivatives with improved therapeutic properties.

Reaction Mechanisms and Reactivity Profiles of 4 Ethyl 5 Methoxy 1h Imidazole

Electrophilic Aromatic Substitution Reactions of the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.net Substitution typically occurs at the C-4 or C-5 positions, as attack at the C-2 position leads to a less stable intermediate. globalresearchonline.netuobabylon.edu.iq However, in 4-ethyl-5-methoxy-1H-imidazole, both the C-4 and C-5 positions are already substituted. This leaves the C-2 position as the primary site for electrophilic aromatic substitution.

The ethyl group at C-4 and the methoxy (B1213986) group at C-5 are both electron-donating groups, which activate the imidazole ring towards electrophilic attack. The methoxy group, in particular, is a strong activating group. This increased electron density further facilitates substitution at the C-2 position, despite it being generally less favored than C-4 or C-5 in unsubstituted imidazole. slideshare.net

Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. slideshare.net

Nitration: Can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Bromination and iodination can occur readily, often leading to poly-substituted products if positions are available. slideshare.net

Diazo Coupling: N-unsubstituted imidazoles with activating groups can undergo coupling with diazonium salts, typically at the C-2 position. slideshare.net

| Reaction | Reagents | Expected Product at C-2 |

| Nitration | HNO₃ / H₂SO₄ | 2-nitro-4-ethyl-5-methoxy-1H-imidazole |

| Bromination | Br₂ | 2-bromo-4-ethyl-5-methoxy-1H-imidazole |

| Sulfonation | H₂SO₄ | This compound-2-sulfonic acid |

Nucleophilic Attack Pathways and Ring Opening Reactions

Nucleophilic substitution on an unactivated imidazole ring is generally difficult. globalresearchonline.net The electron-rich nature of the ring repels nucleophiles. For a nucleophilic attack to occur, the ring typically needs to be activated by strongly electron-withdrawing groups, which are absent in this compound. askfilo.com

However, nucleophilic substitution can be facilitated at the C-2 position if an electron-withdrawing group is present there, or if a good leaving group like a halogen is at that position. pharmaguideline.com

Ring-opening reactions of the imidazole nucleus are possible but typically require harsh conditions. For instance, treatment with benzoyl chloride in the presence of a strong base can lead to the cleavage of the imidazole ring. uobabylon.edu.iq The stability of the aromatic ring makes such reactions generally unfavorable.

| Condition | Type of Reaction | Potential Outcome |

| Strong Nucleophile (e.g., R-Li) | Nucleophilic Attack | Generally unreactive without activating groups |

| 2-Halo-imidazole derivative + Nucleophile | Nucleophilic Substitution | Replacement of the halogen at C-2 |

| Benzoyl Chloride / NaOH | Ring Opening | Cleavage of the imidazole ring |

Oxidation and Reduction Transformations of Functional Groups

The imidazole ring is generally stable and resistant to oxidation. slideshare.netpharmaguideline.com However, strong oxidizing agents like hydrogen peroxide or perbenzoic acid can degrade the ring structure. slideshare.net The functional groups on this compound have different susceptibilities to oxidation and reduction.

Ethyl Group: The ethyl group is relatively resistant to oxidation but can be oxidized under vigorous conditions.

Methoxy Group: The methoxy group is generally stable to both oxidation and reduction.

Imidazole Ring: While resistant, the ring can be reduced under certain conditions. For example, catalytic hydrogenation can sometimes reduce the double bonds, but this is not a common reaction due to the aromatic stability. The reduction of imidazolium (B1220033) salts to imidazolines is a more feasible transformation. stackexchange.com

| Reagent | Target | Potential Transformation |

| Strong Oxidizing Agent (e.g., KMnO₄) | Imidazole Ring / Ethyl Group | Ring degradation or oxidation of ethyl group |

| Hydrogen Peroxide | Imidazole Ring | Ring degradation slideshare.net |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Imidazole Ring | Potential reduction to imidazoline (B1206853) (unlikely) |

| Complex Metal Hydrides (e.g., NaBH₄) | Imidazolium Salt | Reduction to imidazoline stackexchange.com |

Protonation and Acid-Base Equilibria (pKa Studies and Amphoteric Nature)

Imidazole is an amphoteric compound, meaning it can act as both an acid and a base. nih.gov

Basicity: The nitrogen at the N-3 position has a lone pair of electrons in an sp² hybrid orbital and is pyridine-like. It can accept a proton, making the imidazole ring basic. The pKa for the protonation of unsubstituted imidazole is approximately 7.1. nih.gov

Acidity: The nitrogen at the N-1 position is pyrrole-like and bears a hydrogen atom. This proton can be removed by a strong base, making the imidazole ring weakly acidic. The pKa for the deprotonation of unsubstituted imidazole is around 14.5. nih.gov

The substituents on this compound influence its pKa values. Both the ethyl and methoxy groups are electron-donating.

Effect on Basicity (pKaH): Electron-donating groups increase the electron density on the ring, particularly at the N-3 nitrogen, making it more basic. Therefore, the pKaH of this compound is expected to be higher than that of unsubstituted imidazole.

Effect on Acidity (pKa): Electron-donating groups increase the electron density at the N-1 nitrogen, making it more difficult to remove the proton. This results in the compound being a weaker acid, so its pKa is expected to be higher than that of unsubstituted imidazole.

| Compound | pKaH (Conjugate Acid) | pKa (Acid) | Nature of Substituents |

| Imidazole (unsubstituted) | ~7.1 nih.gov | ~14.5 nih.gov | None |

| This compound | > 7.1 (Estimated) | > 14.5 (Estimated) | Electron-donating |

Tautomerism and Isomerization Pathways of Substituted Imidazoles

For N-unsubstituted imidazoles that are asymmetrically substituted on the carbon atoms, annular tautomerism is possible. nih.gov This involves the migration of the proton between the two ring nitrogen atoms. In the case of this compound, this equilibrium would involve the interconversion with its tautomer, 5-ethyl-4-methoxy-1H-imidazole.

The position of this equilibrium is influenced by the electronic and steric effects of the substituents. The tautomer that is more stable will be the predominant form. The relative stability of these two tautomers would depend on the complex interplay of the electronic donating effects of the ethyl and methoxy groups and their steric interactions with the N-H group. The rapid switching between these tautomeric forms can sometimes be observed and studied using techniques like NMR spectroscopy. nih.govresearchgate.net

| Tautomer 1 | Tautomer 2 |

| This compound | 5-ethyl-4-methoxy-1H-imidazole |

Structure Activity Relationship Sar Studies and Molecular Interactions of 4 Ethyl 5 Methoxy 1h Imidazole Derivatives

Mechanistic Investigations of Biological Target Recognition

The biological activity of 4-ethyl-5-methoxy-1H-imidazole derivatives is intrinsically linked to their ability to recognize and interact with specific biological targets. While direct studies on this specific molecule are not extensively available, research on analogous imidazole-based compounds provides a framework for understanding its potential mechanisms. For instance, studies on 4-[1-(1-naphthyl)ethyl]-1H-imidazole have shown that modifications, including methoxy (B1213986) substitutions, can significantly influence selectivity for adrenergic receptors. nih.gov The ethyl and methoxy groups on the imidazole (B134444) ring of this compound are predicted to play a crucial role in target recognition through a combination of hydrophobic and electronic interactions. The ethyl group can engage in van der Waals interactions within hydrophobic pockets of a target protein, while the methoxy group may form hydrogen bonds or act as a hydrogen bond acceptor, thereby orienting the molecule for optimal binding.

The imidazole core itself is a key pharmacophore, capable of participating in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), metal coordination, and pi-pi stacking. These interactions are fundamental to the recognition of and binding to biological macromolecules such as enzymes and receptors.

Enzyme Inhibition Mechanisms and Binding Modes

The imidazole scaffold is a common feature in many enzyme inhibitors. For derivatives of this compound, the mechanism of enzyme inhibition would likely involve competitive or non-competitive binding to the active site or an allosteric site. The specific substitutions at the 4 and 5 positions of the imidazole ring are critical in determining the binding mode and inhibitory potency.

For example, in the context of V600E-BRAF inhibitors, which often feature an imidazole core, the substituents dictate the binding affinity and specificity. nih.gov The ethyl group of this compound could occupy a hydrophobic pocket in an enzyme's active site, while the methoxy group could form crucial hydrogen bonds with key amino acid residues. Molecular docking studies on similar benzimidazole (B57391) derivatives have revealed that methoxy groups can intercalate into DNA and form hydrogen bonds with specific base pairs, suggesting a potential mode of action for inhibiting DNA-interacting enzymes like topoisomerases. nih.gov

Receptor Interaction Profiling and Ligand-Receptor Dynamics

The interaction of this compound derivatives with receptors is a key area of investigation. Studies on related 4-substituted imidazoles have demonstrated their potential as agonists or antagonists of adrenergic receptors. nih.gov The nature and stereochemistry of the substituents are paramount in determining the functional outcome of the ligand-receptor interaction.

Structure-Based Ligand Design Principles for Imidazole Scaffolds

Structure-based drug design is a powerful strategy for developing potent and selective inhibitors targeting specific enzymes or receptors. This approach relies on the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site. For imidazole scaffolds, key design principles include:

Exploitation of Hydrophobic Pockets: Incorporating hydrophobic groups, such as the ethyl group in this compound, to occupy hydrophobic pockets in the target's active site can significantly enhance binding affinity.

Formation of Specific Hydrogen Bonds: The strategic placement of hydrogen bond donors and acceptors, like the methoxy group and the imidazole nitrogens, is critical for achieving high-affinity binding and selectivity.

Scaffold Hopping and Bioisosteric Replacement: Modifying the imidazole core or its substituents with bioisosteres can lead to improved pharmacokinetic properties and novel intellectual property.

Optimization of Physicochemical Properties: Fine-tuning properties such as solubility, lipophilicity, and metabolic stability is essential for developing orally bioavailable drugs.

Molecular Docking and Dynamics for Binding Affinity Prediction and Interaction Analysis

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting the binding affinity and analyzing the interactions of ligands with their biological targets. For this compound derivatives, these techniques can provide insights into:

Binding Pose Prediction: Determining the most favorable orientation of the ligand within the binding site of a target protein. nih.govnih.gov

Interaction Mapping: Identifying the key amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Binding Free Energy Calculation: Estimating the binding affinity of the ligand for the target, which can be correlated with experimental inhibitory constants.

Conformational Stability: MD simulations can assess the stability of the ligand-protein complex over time and reveal dynamic aspects of the interaction. nih.gov

Studies on related imidazole derivatives have successfully used these methods to rationalize observed biological activities and guide the design of more potent compounds. nih.govnih.govnih.gov

Rational Design of Imidazole Scaffolds for Specific Molecular Interactions

The rational design of imidazole-based compounds involves a deep understanding of the SAR and the molecular interactions that govern their biological activity. By systematically modifying the substituents on the imidazole ring, it is possible to tailor the properties of the molecule to achieve desired interactions with a specific biological target.

For this compound, a rational design strategy might involve:

Varying the Alkyl Chain Length: Replacing the ethyl group with other alkyl groups to probe the size and shape of the hydrophobic pocket in the target.

Modifying the Methoxy Group: Substituting the methoxy group with other electron-donating or electron-withdrawing groups to modulate the electronic properties and hydrogen bonding capacity of the molecule.

Introducing Additional Functional Groups: Adding other functional groups to the imidazole ring to create new interaction points with the target protein.

This iterative process of design, synthesis, and biological evaluation, guided by computational modeling, is a powerful approach for the development of novel therapeutic agents based on the this compound scaffold.

Advanced Applications of 4 Ethyl 5 Methoxy 1h Imidazole in Chemical Research

Future Research Directions and Unexplored Avenues for 4 Ethyl 5 Methoxy 1h Imidazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of organic synthesis methodologies offers an opportunity to develop more efficient and environmentally friendly routes to 4-ethyl-5-methoxy-1H-imidazole. Current synthetic strategies for substituted imidazoles often involve multi-step processes that can be resource-intensive. Future research should prioritize the development of novel synthetic pathways characterized by higher yields, lower environmental impact, and greater atom economy.

Key areas for exploration include:

One-Pot Reactions: Designing a one-pot synthesis, where multiple reaction steps are carried out in a single reactor, can significantly improve efficiency. Methods like nitro-reductive cyclization, which have been successful for other complex imidazoles, could be adapted. medcraveonline.commdpi.com

Advanced Catalysis: The use of modern catalysts could offer milder reaction conditions and improved selectivity. Research could investigate various catalysts, including transition metals and silica-supported reagents, which have proven effective in the synthesis of other tetra-substituted imidazoles. nih.govnih.gov

Green Chemistry Principles: A focus on sustainability is crucial. This involves exploring the use of greener solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), reducing the use of hazardous reagents, and employing energy-efficient techniques such as microwave-assisted synthesis. medcraveonline.comnih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precedents |

| One-Pot Synthesis | Reduced waste, time, and cost; simplified purification. | Designing a convergent synthesis from readily available precursors. | Nitro-reductive cyclization in DMSO. medcraveonline.commdpi.com |

| Novel Catalysis | Higher yields, milder conditions, enhanced regioselectivity. | Screening catalysts like Ag₂CO₃/TFA, FeCl₃·6H₂O, or iodine. | Use of various catalysts for tetra-substituted imidazoles. nih.govnih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Optimization of microwave parameters (temperature, time, power). | General application in heterocyclic synthesis. nih.gov |

| Sustainable Solvents | Lower toxicity and environmental impact. | Testing the feasibility of synthesis in solvents like ethanol or water. | Use of DMSO and ethanol in imidazole (B134444) synthesis. medcraveonline.com |

In-depth Computational Modeling for Predictive Reactivity and Interaction Profiling

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby accelerating research and reducing experimental costs. For this compound, in-depth computational modeling can offer profound insights into its chemical properties and potential biological activity before extensive lab work is undertaken.

Future computational studies should include:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's three-dimensional structure, electronic properties (such as the electrostatic potential map), and orbital energies (HOMO/LUMO). nih.gov This information is fundamental for predicting its reactivity and stability.

Molecular Docking: To explore its therapeutic potential, molecular docking simulations can be performed against a wide array of known biological targets (e.g., enzymes, receptors). This can identify potential protein-ligand interactions and help prioritize experimental screening. cosmosscholars.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to analyze the stability of the predicted ligand-protein complexes over time, providing a more dynamic and realistic view of the binding interactions.

| Computational Method | Objective for this compound | Expected Outcome |

| Density Functional Theory (DFT) | To calculate optimized geometry, electronic structure, and reactivity descriptors. | Prediction of stable conformations and sites susceptible to nucleophilic/electrophilic attack. nih.gov |

| Molecular Docking | To screen for potential binding affinity against libraries of biological targets. | A ranked list of potential protein targets for future biological assays. cosmosscholars.com |

| ADMET Prediction | To forecast absorption, distribution, metabolism, excretion, and toxicity profiles. | Early assessment of the compound's drug-like properties. semanticscholar.org |

| Molecular Dynamics (MD) Simulations | To validate the stability of high-affinity docking poses and characterize interactions. | Insight into the dynamic behavior and stability of the compound in a biological environment. |

Exploration of New Catalytic Applications and Material Science Integrations

The unique electronic properties of the imidazole ring suggest that this compound could have applications beyond biology. The field is ripe for exploring its potential role in catalysis and as a building block for advanced materials.

Promising avenues for research are:

Coordination Chemistry and Catalysis: Imidazole derivatives are known to act as ligands, forming stable complexes with various metals. chemicalbook.com Investigating the coordination chemistry of this compound could lead to the development of novel catalysts for organic synthesis.

Organic Electronics: Many heterocyclic compounds, including some benzimidazoles, exhibit fluorescent and luminescent properties. mdpi.comnih.gov It is worth investigating whether this compound possesses similar characteristics, which could make it a candidate for use in organic light-emitting diodes (OLEDs), sensors, or as a fluorescent probe.

Polymer and Material Science: The imidazole moiety can be incorporated into polymer backbones or used as an additive to create materials with tailored properties, such as enhanced thermal stability or specific conductivity.

| Application Area | Rationale for Exploration | Proposed Research Direction |

| Homogeneous Catalysis | The nitrogen atoms in the imidazole ring can coordinate with metal ions. | Synthesize metal complexes and test their catalytic activity in cross-coupling or oxidation reactions. |

| Organic Light-Emitting Diodes (OLEDs) | Substituted imidazoles can possess high quantum yields and serve as emissive or host materials. mdpi.com | Measure the photoluminescent properties (absorption, emission spectra, quantum yield) of the compound. |

| Fluorescent Sensors | The imidazole ring can be functionalized to selectively bind to specific ions or molecules, leading to a change in fluorescence. | Investigate the response of the compound's fluorescence to various analytes (e.g., metal ions, pH changes). |

| Functional Polymers | Incorporation into polymers can impart desirable properties like thermal resistance or biological activity. | Synthesize polymers containing the this compound moiety and characterize their properties. |

Advanced Mechanistic Studies on Biological Target Interactions

The imidazole scaffold is present in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide range of activities including antibacterial, antifungal, and anti-inflammatory properties. longdom.orgresearchgate.netnih.gov A systematic investigation into the biological effects of this compound is a critical future direction.

A structured approach to this investigation would involve:

Broad Biological Screening: Initial high-throughput screening against panels of bacteria, fungi, and cancer cell lines can provide a first look at its potential therapeutic areas.

Target Identification and Validation: If significant activity is observed, subsequent studies should focus on identifying the specific molecular target (e.g., an enzyme or receptor) through techniques such as affinity chromatography or genetic screening.

Structure-Activity Relationship (SAR) Studies: A crucial step is to understand how the ethyl and methoxy (B1213986) substituents influence biological activity. nih.gov This involves synthesizing analogs of the parent compound and comparing their potencies to establish a clear SAR, which can guide the design of more effective derivatives.

Mechanistic Elucidation: Once a target is validated, detailed biochemical and cellular assays are needed to unravel the precise mechanism of action, clarifying how the compound exerts its biological effect at a molecular level.

| Research Phase | Methodology | Objective |

| Phase 1: Initial Screening | High-throughput screening (HTS) against diverse biological panels (e.g., antimicrobial, anticancer). | To identify any significant "hit" activity and prioritize therapeutic areas. |

| Phase 2: Target Identification | Proteomics, affinity-based methods, or genetic approaches. | To pinpoint the specific protein or pathway that the compound interacts with. |

| Phase 3: SAR Studies | Synthesis and biological evaluation of structural analogs. | To determine the role of the ethyl and methoxy groups in the observed activity and to optimize potency. nih.gov |

| Phase 4: Mechanistic Studies | Enzyme kinetics, cell-based functional assays, and biophysical methods. | To understand precisely how the compound modulates its target and affects cellular function. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.